molecular formula C10H14Br2Cl2O2 B1248662 Furoplocamioid C

Furoplocamioid C

Cat. No. B1248662
M. Wt: 396.93 g/mol
InChI Key: KUMNGEFTSKDDEM-UYDRKTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furoplocamioid C is a natural product found in Plocamium cartilagineum with data available.

Scientific Research Applications

Biological Activities

  • Antimicrobial and Antioxidant Activities : Certain studies have investigated the antimicrobial and antioxidant properties of compounds similar to Furoplocamioid C. For instance, Pseudevernia furfuracea extracts, which contain different chemical compounds, have shown significant antimicrobial activity against various species, including Candida, and exhibited moderate inhibitory activity on lipid peroxidation (Güvenç et al., 2012).

Antiproliferative Effects

  • Cancer Cell Line Inhibition : Compounds like linear furocoumarins from Notopterygium incisum have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that similar compounds, including Furoplocamioid C, could potentially exhibit similar effects (Wu et al., 2010).

Effects on Neutrophil Locomotion and Inflammatory Response

  • Neutrophil Locomotion Functions : Research on chlorogenic acid from Lychnophora salicifolia, which has similar properties to Furoplocamioid C, indicates an impact on neutrophils locomotion, contributing to anti-inflammatory effects. This suggests that Furoplocamioid C might have similar properties (Hebeda et al., 2011).

Potential Therapeutic Applications

  • Drug Discovery and Development : The historical perspective of drug discovery underscores the potential of compounds like Furoplocamioid C in developing new therapeutic agents. The evolving field of pharmacology and the increasing importance of molecular biology in drug discovery highlight the relevance of such compounds (Drews, 2000).

properties

Product Name

Furoplocamioid C

Molecular Formula

C10H14Br2Cl2O2

Molecular Weight

396.93 g/mol

IUPAC Name

(2R,3S,5S)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8-,9?,10-/m0/s1

InChI Key

KUMNGEFTSKDDEM-UYDRKTNISA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl

Canonical SMILES

CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl

synonyms

furoplocamioid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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